Product packaging for Ethyl 6-aminoquinoline-3-carboxylate(Cat. No.:CAS No. 21872-92-4)

Ethyl 6-aminoquinoline-3-carboxylate

Cat. No.: B1611657
CAS No.: 21872-92-4
M. Wt: 216.24 g/mol
InChI Key: CKSCDHZNOKMFPX-UHFFFAOYSA-N
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Description

Contextualization of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.govrsc.org Described as a "privileged scaffold," its versatile structure is found in a multitude of natural compounds, most notably the Cinchona alkaloids, and serves as a fundamental template for the design of synthetic therapeutic agents. nih.govrsc.orgnih.gov The chemical formula for this nitrogen-containing bicyclic heterocycle is C₉H₇N. nih.govfrontiersin.org

The significance of the quinoline ring lies in its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govbohrium.com Researchers have extensively demonstrated that quinoline derivatives possess potential anticancer, antimicrobial (antibacterial, antifungal), antimalarial, anti-inflammatory, antiviral, and anticonvulsant properties, among others. nih.govbenthamdirect.comrsc.org The functionalization of the quinoline moiety at various positions allows for the modulation of its biological effects, enabling chemists to design new molecules with enhanced potency and specificity. nih.govfrontiersin.org This adaptability has made the quinoline nucleus a subject of persistent research and a key component in the development of numerous clinically relevant drugs. nih.govnih.gov

Significance of Substituted Quinoline-3-carboxylates in Pharmaceutical Discovery

Within the vast family of quinoline derivatives, substituted quinoline-3-carboxylates represent a particularly important subclass in pharmaceutical research. This specific arrangement, featuring a carboxylate group at the 3-position of the quinoline ring, has been identified as a crucial pharmacophore for various biological activities. nih.gov The ester or amide functionality at this position is a key site for chemical modification, allowing for the synthesis of extensive libraries of compounds for biological screening.

Research has highlighted the potential of quinoline-3-carboxylate and its amide (quinoline-3-carboxamide) analogues as potent agents in oncology. For instance, derivatives have been designed and synthesized to exhibit significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). nih.gov In some cases, the anticancer effects of these compounds were found to occur through the upregulation of intrinsic apoptosis pathways. nih.gov Furthermore, quinoline-3-carboxamide (B1254982) derivatives like Tasquinimod have been investigated for their ability to disrupt critical signaling pathways in cancer, such as those involving HIF-1α, which are crucial for tumor survival. nih.gov Beyond cancer, other studies have explored ethyl 6-hydroxyquinoline-3-carboxylate derivatives for their antiviral properties, specifically against the hepatitis B virus (HBV). nih.gov These findings underscore the value of the quinoline-3-carboxylate scaffold as a versatile template for discovering novel therapeutic leads.

Overview of Research Trajectories for Ethyl 6-aminoquinoline-3-carboxylate and its Analogues

The specific compound, this compound, is a member of the substituted quinoline-3-carboxylate family. Its molecular weight is 216.24 g/mol . cymitquimica.com Research on this compound and its close analogues focuses on understanding how substitutions on the quinoline core, particularly at the 6-position, influence biological activity.

The amino group at the 6-position is a key feature. Studies on related 6-aminoquinolones have been conducted to explore their potential as antibacterial agents. nih.gov For example, research into 6-aminoquinolones with different substituents at the C-8 position revealed that electronic properties and the size of the substituent group are critical for antibacterial efficacy. While 8-ethyl-6-aminoquinolone derivatives were found to be devoid of antibacterial activity, the corresponding 8-methoxy analogues showed good activity, particularly against gram-positive bacteria. nih.gov This highlights the sensitivity of the biological activity to subtle structural changes on the 6-aminoquinoline (B144246) scaffold.

Analogues where the 6-amino group is replaced by other functionalities have also been a major research focus. A significant study involved the synthesis and evaluation of a series of ethyl 6-hydroxyquinoline-3-carboxylate derivatives for their activity against the hepatitis B virus. nih.gov Several of these analogues demonstrated excellent inhibitory activity against the replication of HBV DNA in vitro. nih.gov The comparison between the 6-amino and 6-hydroxy analogues illustrates a common research trajectory: the systematic modification of functional groups on the quinoline ring to discover and optimize different types of biological activity.

The following table summarizes key findings from research on analogues of this compound, demonstrating the impact of substitutions on their investigated biological activities.

Compound ClassSubstitution PatternInvestigated ActivityKey Finding
6-Aminoquinolones8-Ethyl substitutionAntibacterialDevoid of significant antibacterial activity. nih.gov
6-Aminoquinolones8-Methoxy substitutionAntibacterialGood activity against gram-positive bacteria. nih.gov
Ethyl 6-hydroxyquinoline-3-carboxylatesVarious substitutionsAnti-Hepatitis B Virus (HBV)Several compounds showed excellent inhibitory activity against HBV DNA replication. nih.gov
Quinoline-3-carboxylatesVarious substitutionsAnticancer (MCF-7, K562 cells)Some derivatives exhibited potent antiproliferative activity with IC50 values in the micromolar range. nih.gov

Research Objectives and Future Directions in the Field

The primary objective in the study of this compound and its analogues is the discovery and development of novel lead compounds for therapeutic applications. nih.govnih.gov Researchers aim to systematically explore the structure-activity relationships (SAR) of the quinoline-3-carboxylate scaffold to identify derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov This involves synthesizing new analogues and evaluating their efficacy in various biological assays, such as anticancer, antimicrobial, or antiviral screens. nih.govnih.gov

Future research in this field is heading in several promising directions. A key trend is the creation of hybrid molecules, where the quinoline scaffold is combined with other known pharmacophores to potentially achieve dual modes of action or overcome drug resistance. nih.govfrontiersin.org Another significant area is the increasing use of in silico computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to guide the rational design of new derivatives with improved drug-like properties before their actual synthesis. nih.govnih.gov Furthermore, researchers are focused on identifying and validating the specific molecular targets of these compounds to better understand their mechanisms of action. nih.gov The ultimate goal is to translate the promising results from laboratory studies into the development of clinically viable drug candidates for treating a range of diseases. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B1611657 Ethyl 6-aminoquinoline-3-carboxylate CAS No. 21872-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSCDHZNOKMFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534739
Record name Ethyl 6-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21872-92-4
Record name Ethyl 6-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Aminoquinoline 3 Carboxylate and Its Structural Analogues

Classical and Contemporary Cyclization Strategies for Quinoline (B57606) Synthesis

The construction of the quinoline core has been a subject of extensive research for over a century. Several classical name reactions have been developed, each with its own set of advantages and limitations. These methods typically involve the condensation of anilines with various carbonyl compounds to form the fused pyridine (B92270) ring.

Pfitzinger Reaction and its Mechanistic Variants

The Pfitzinger reaction, and its Borsche modification, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgrsc.org The reaction mechanism initiates with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.org This is followed by condensation with a carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

To synthesize a precursor for ethyl 6-aminoquinoline-3-carboxylate using this method, one would need to start with a 5-amino-isatin. The subsequent Pfitzinger reaction with a compound like ethyl pyruvate (B1213749) would theoretically lead to 6-aminoquinoline-3,4-dicarboxylic acid. A subsequent selective decarboxylation at the C-4 position would be required to arrive at the desired 6-aminoquinoline-3-carboxylic acid, which could then be esterified. The Pfitzinger reaction is known to proceed well with enolizable ketones. nih.gov

A related approach, the Halberkann variant, involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 1: Pfitzinger Reaction Variants for Quinoline Synthesis

Reaction VariantStarting MaterialsKey IntermediatesProduct TypeRef.
PfitzingerIsatin, Carbonyl Compound, BaseKeto-acid, Imine, EnamineQuinoline-4-carboxylic acid wikipedia.orgrsc.org
HalberkannN-Acyl isatin, BaseNot explicitly detailed2-Hydroxy-quinoline-4-carboxylic acid wikipedia.org

Conrad-Limpach-Knorr Synthesis Approaches

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org This reaction can lead to two different isomers depending on the reaction conditions. At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon cyclization yields a 4-quinolone. pharmaguideline.com Conversely, at higher temperatures, the reaction proceeds via a β-ketoester anilide to form a 2-quinolone. pharmaguideline.com For the synthesis of this compound, the Conrad-Limpach pathway to a 4-quinolone is more relevant.

The synthesis would begin with the reaction of a p-phenylenediamine (B122844) derivative with a β-ketoester like diethyl malonate. The initial condensation would form a β-aminoacrylate intermediate. Thermal cyclization of this intermediate, often in a high-boiling solvent like diphenyl ether, would then lead to the formation of ethyl 6-amino-4-hydroxyquinoline-3-carboxylate. nih.gov The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form. To obtain the target compound, the 4-hydroxy group would need to be removed, for example, through a reduction or a deoxygenation reaction. The choice of solvent is crucial in the Conrad-Limpach synthesis, with higher boiling point solvents generally leading to better yields. nih.gov

Table 2: Conrad-Limpach-Knorr Synthesis Conditions

Product TypeReaction ConditionsKey IntermediateRef.
4-QuinoloneLower Temperatureβ-Amino acrylate pharmaguideline.com
2-QuinoloneHigher Temperatureβ-Ketoester anilide pharmaguideline.com

Gould-Jacobs Reaction Protocols

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from the reaction of anilines with diethyl ethoxymethylenemalonate (EMME) or similar malonic ester derivatives. wikipedia.org The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which is then cyclized at high temperatures. wikipedia.orgresearchgate.net

To synthesize a precursor for this compound, one could start with p-phenylenediamine. However, the presence of two amino groups could lead to side reactions. A more controlled approach would be to use p-nitroaniline. The reaction of p-nitroaniline with EMME would yield diethyl (p-nitrophenylaminomethylene)malonate. Thermal cyclization of this intermediate, typically in a high-boiling solvent like diphenyl ether, would afford ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. jptcp.com Subsequent reduction of the nitro group to an amino group would yield ethyl 6-amino-4-hydroxyquinoline-3-carboxylate. The final step would involve the removal of the 4-hydroxy group. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. researchgate.net

The mechanism involves a nucleophilic attack of the aniline (B41778) nitrogen onto the malonate derivative, followed by the elimination of ethanol (B145695) to form the condensation product. wikipedia.org A 6-electron cyclization with the loss of another ethanol molecule then forms the quinoline ring. wikipedia.org

Jampilek Reaction Methodologies

The Jampilek reaction is a modification of the Gould-Jacobs reaction that allows for the synthesis of various substituted quinolones. For instance, ethyl 4-hydroxy-2-quinolone-3-carboxylate derivatives have been prepared in excellent yields by reacting an aniline with triethylmethanetricarboxylate in a microwave-assisted process. preprints.org This methodology provides a route to quinolones with a carboxylate group at the 3-position.

Doebner Multicomponent Reaction Applications

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. wikipedia.org This reaction is an alternative to the Pfitzinger synthesis. wikipedia.org A variation, the Doebner-von Miller reaction, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org

For the synthesis of a precursor to this compound, one could envision a Doebner reaction using p-phenylenediamine, an aldehyde, and pyruvic acid. However, the reactivity of the diamine would need to be controlled. A more feasible approach would be to use a protected p-phenylenediamine or p-nitroaniline. For example, the reaction of p-nitroaniline with benzaldehyde (B42025) and pyruvic acid would yield 2-phenyl-6-nitroquinoline-4-carboxylic acid. nih.gov Subsequent esterification and reduction of the nitro group would lead to a 6-amino-2-phenylquinoline-4-carboxylate derivative. To obtain the desired 3-carboxylate, a different set of starting materials would be necessary, potentially involving a β-ketoacid derivative in place of pyruvic acid.

Recent advancements have shown that the Doebner reaction can be performed under various catalytic conditions, including the use of Lewis acids like ytterbium perfluorooctanoate, to improve yields and reaction times. researchgate.net A hydrogen-transfer-based Doebner reaction has also been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups. nih.gov

Transition Metal-Catalyzed Synthetic Routes

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium and copper catalysts have been particularly prominent in this area.

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been employed in multi-step syntheses of quinolines. More direct approaches involve the palladium-catalyzed cyclization of appropriately substituted anilines and alkynes. For instance, the palladium-catalyzed carbonylative cyclization of 2-aminobenzamides with aryl bromides can produce quinazolinones. researchgate.net A related strategy could be envisioned for the synthesis of quinolones. Palladium-catalyzed amination of 6-haloquinoline derivatives provides a direct route to 6-aminoquinolines. beilstein-journals.org Therefore, a plausible synthetic route to this compound would involve the synthesis of ethyl 6-bromoquinoline-3-carboxylate followed by a palladium-catalyzed amination reaction.

Copper-catalyzed reactions have also been extensively used for quinoline synthesis. chim.itbohrium.com These reactions often proceed via C-N and C-C bond formation in a single pot. For example, copper-catalyzed three-component reactions of anilines, aldehydes, and alkynes can afford substituted quinolines. Copper(I)-catalyzed [4+1+1] annulation of anthranils and ammonium (B1175870) salts has been reported to produce 2,3-diaroylquinolines. mdpi.com A potential strategy for the target molecule could involve the copper-catalyzed amination of a 6-haloquinoline-3-carboxylate precursor.

Table 3: Comparison of Synthetic Methodologies

MethodKey FeaturesPotential for this compound Synthesis
Pfitzinger Reaction Starts from isatins; yields quinoline-4-carboxylic acids.Indirect; requires substituted isatin and subsequent decarboxylation and esterification.
Conrad-Limpach-Knorr Synthesis Starts from anilines and β-ketoesters; yields 4-quinolones or 2-quinolones.Indirect; forms a 4-hydroxy/oxo precursor that needs deoxygenation.
Gould-Jacobs Reaction Starts from anilines and malonic esters; yields 4-hydroxyquinolines.Indirect; forms a 4-hydroxy precursor from a nitro-aniline, requiring reduction and deoxygenation.
Jampilek Reaction Microwave-assisted synthesis from anilines and triethylmethanetricarboxylate.Provides a route to quinolone-3-carboxylates.
Doebner Reaction Three-component reaction yielding quinoline-4-carboxylic acids.Indirect; requires specific starting materials to achieve the desired substitution pattern.
Transition Metal-Catalysis Milder conditions, higher functional group tolerance.Direct amination of a 6-haloquinoline-3-carboxylate precursor is a promising route.

Palladium-Catalyzed Annulations and Couplings

Palladium catalysis provides a versatile platform for the synthesis of quinoline rings through various annulation and coupling strategies. These methods often involve the formation of key C-C and C-N bonds in a controlled manner. One prominent approach is the [3+3] annulation of diarylamines with α,β-unsaturated acids, which directly yields 4-substituted-quinolin-2(1H)-ones. nih.gov While this produces a quinolone, the underlying C-H activation principle is fundamental.

More directly, palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes can produce 3-substituted quinolin-2(1H)-ones. nih.gov For the synthesis of the quinoline core itself, rather than the quinolone, palladium catalysts are used in the oxidative cyclization of aryl allyl alcohols with anilines. rsc.org This process is notable for proceeding without the need for acids or bases and demonstrates broad substrate tolerance, including for electron-withdrawing groups. rsc.org Furthermore, palladium-catalyzed enolate arylation represents a key C-C bond-forming reaction that can be adapted for the synthesis of isoquinolines and, by extension, informs strategies for quinoline construction from ortho-functionalized aryl halides. rsc.org The functionalization of pre-formed quinoline systems is also well-established; for instance, Suzuki and Sonogashira cross-coupling reactions on bromo-substituted quinolinones allow for the introduction of various substituents, although harsher conditions may be needed for less reactive positions like C-6. nih.gov

Catalyst/Reagents Reactants Product Type Key Features Reference
Pd(OAc)₂, dppe, Et₃N2-Iodoanilines, Alkynes3-Substituted quinolin-2(1H)-onesCarbonylative annulation; good regioselectivity. nih.gov
Pd(TFA)₂, LigandAllyl alcohols, AnilinesSubstituted QuinolinesOxidative cyclization; operates without acid/base. rsc.org
Pd(OAc)₂, Ligand, BaseEnolates, ortho-Functionalized aryl halidesIsoquinoline PrecursorsKey C-C bond formation via enolate arylation. rsc.org
Pd Catalyst, BaseDiarylamines, α,β-Unsaturated acids4-Substituted-quinolin-2(1H)-ones[3+3] annulation via C-H activation. nih.gov

Silver-Catalyzed Carboxylation and Cyclization

Silver catalysts are effective in promoting unique transformations, including sequential carboxylation and cyclization reactions that are highly relevant to the synthesis of quinoline-3-carboxylates. semanticscholar.org Silver salts can act as Lewis acids to facilitate cyclization reactions of alkyne derivatives, which are common intermediates in quinoline synthesis. semanticscholar.org A notable application is the silver-catalyzed three-component reaction of anilines, aldehydes, and alcohols, which constructs the quinoline skeleton through the sequential formation of two C-C bonds. organic-chemistry.org This method is praised for its use of readily available starting materials and tolerance of a wide range of functional groups. organic-chemistry.org

Mechanistically, silver catalysts can activate C-C triple bonds, making them susceptible to attack by nucleophiles. semanticscholar.org In the context of forming the C-3 carboxylate, silver-catalyzed reactions involving carbon dioxide have emerged as a powerful strategy. semanticscholar.org These reactions can proceed under mild conditions and offer an effective way to utilize CO₂ in the synthesis of heterocyclic compounds. semanticscholar.org For example, a tandem reaction where a β-ketocarboxylate is trapped by a silver-activated alkyne leads to stable lactones, showcasing the potential for silver to mediate complex carboxylation-cyclization cascades. semanticscholar.org Silver acetate (B1210297) has also been used to catalyze an oxidation cascade of N-aryl-3-alkylideneazetidines with carboxylic acids, yielding functionalized quinoline products through a process involving ring expansion and oxidative aromatization. mdpi.com

Catalyst/Reagents Reactants Product Type Key Features Reference
AgOTf, HOTfAnilines, Aldehydes, AlcoholsPolysubstituted QuinolinesThree-component synthesis; mild conditions. organic-chemistry.org
Silver CatalystPropargyl alcohols/amines, CO₂Heterocyclic CarboxylatesSequential carboxylation and cyclization. semanticscholar.org
AgOAcN-aryl-3-alkylideneazetidines, Carboxylic acidsFunctionalized QuinolinesOxidative cascade with high regioselectivity. mdpi.com

Copper-Mediated Transformations

Copper catalysis offers a cost-effective and efficient alternative for synthesizing quinoline derivatives. rsc.orgrsc.org A variety of copper-mediated domino and tandem reactions have been developed to assemble the quinoline core from simple precursors. rsc.orgrsc.org One such method involves a tandem Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization to afford substituted quinolines. rsc.org Another approach utilizes a domino reaction between enaminones and 2-bromo- or 2-iodobenzaldehydes, consisting of an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to give the quinoline product. rsc.org

Copper catalysts are also employed in three-component reactions. For instance, the synthesis of quinoline-4-thiols has been achieved from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org In this process, a high-valent copper-aryl species is generated and sequentially captured by the nitrile and alkyne, followed by an intramolecular cyclization. acs.org The sulfide (B99878) group plays a crucial role in controlling regioselectivity. acs.org Furthermore, copper has been used in various annulation strategies, such as the [4+1+1] annulation of sulfoxonium ylides with anthranils to produce 2,3-diaroylquinolines, demonstrating the versatility of copper in constructing highly functionalized quinoline systems. mdpi.com

Catalyst/Reagents Reactants Product Type Key Features Reference
Copper Catalysto-Bromobenzaldehyde, Active methylene nitrilesSubstituted QuinolinesTandem Knoevenagel condensation/amination/cyclization. rsc.org
Copper CatalystEnaminones, 2-HalobenzaldehydesVarious QuinolinesDomino reaction involving aldol and C-N bond formation. rsc.org
Copper CatalystDiaryliodonium salts, Alkynyl sulfides, NitrilesQuinoline-4-thiolsThree-component cascade cyclization. acs.org
Cu(0), AgOTfSulfoxonium ylides, Anthranils2,3-Diaroylquinolines[4+1+1] annulation strategy. mdpi.com

Ruthenium-Catalyzed Functionalizations

Ruthenium catalysts are highly effective for C-H functionalization and dehydrogenative coupling reactions, providing atom-economical routes to quinolines. nih.govrsc.org A particularly efficient method involves the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by a ruthenium NNN-pincer complex. rsc.org This process generates quinolines with only water and hydrogen as byproducts, highlighting its green chemistry credentials. rsc.org

Ruthenium catalysis is also prominent in annulation reactions involving C-H activation. The 8-aminoquinolinyl moiety can serve as a bidentate directing group to guide ruthenium-catalyzed oxidative annulation, as demonstrated in the synthesis of isoquinolones from N-quinolin-8-yl-benzamides and alkynes. nih.gov While this example produces an isomer, the principle of using a directing group to achieve regioselective C-H activation on the quinoline framework is broadly applicable. nih.govnih.gov Ruthenium(II) complexes are well-known to catalyze C-H bond activation and functionalization, enabling the synthesis of quinoline derivatives that would be difficult to access through conventional methods. nih.gov For example, ruthenium-catalyzed annulation of enaminones with anthranils can produce 3-substituted quinolines. mdpi.com

Catalyst/Reagents Reactants Product Type Key Features Reference
Ru NNN-pincer complex2-Aminobenzyl alcohols, Secondary alcoholsSubstituted QuinolinesAcceptorless dehydrogenative coupling (ADC). rsc.org
Ru Catalyst, Cu(OAc)₂·H₂ON-quinolin-8-yl-benzamides, AlkynesIsoquinolonesOxidative annulation via directed C-H activation. nih.gov
Ruthenium(II) CatalystEnaminones, Anthranils3-Substituted QuinolinesAnnulation reaction. mdpi.com

Regioselective Functionalization and Derivatization Approaches

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of bond-forming reactions. This involves both the strategic construction of the quinoline ring with pre-installed functional groups and the late-stage functionalization of a pre-formed quinoline core.

Strategic Introduction of the C-6 Amino Group

The introduction of an amino group at the C-6 position can be accomplished through two primary strategies. The most direct method involves building the quinoline ring from an aniline precursor that already contains the required amino group (or a precursor) at the para-position. For example, using a protected p-phenylenediamine derivative in a classic quinoline synthesis, such as the Combes or Friedländer synthesis, would place the protected amino group at the C-6 position of the resulting quinoline.

Alternatively, a late-stage functionalization approach can be employed. This typically involves the nitration of a pre-existing ethyl quinoline-3-carboxylate skeleton, followed by the chemical reduction of the resulting nitro group to an amine. The regioselectivity of the nitration step is governed by the electronic properties of the quinoline ring and its substituents. The fused benzene (B151609) ring is activated towards electrophilic substitution, and directing effects would typically favor substitution at the C-5 and C-8 positions, but C-6 substitution is also frequently observed. The precise conditions must be carefully optimized to favor the formation of the 6-nitro intermediate. The subsequent reduction of the nitro group is usually straightforward, commonly achieved with reagents like tin(II) chloride or catalytic hydrogenation. The amination reactivity at the C-6 position has been studied in related heterocyclic systems, indicating that direct amination can also be a viable, though often more challenging, route. oup.com

Esterification at the C-3 Position and its Significance

The ethyl ester group at the C-3 position is a crucial feature of the target molecule. Its synthesis can be integrated directly into the ring-forming reaction. For instance, a one-step reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester using tin(II) chloride directly yields 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. acs.org This method is operationally simple and provides an efficient route to the desired core structure. acs.org Similarly, one-pot syntheses from anilines using rhodium catalysis can also produce 3-substituted quinoline carboxylates. google.com

In other synthetic routes, the quinoline-3-carboxylic acid is formed first. nih.gov The corresponding ethyl ester is then prepared via standard acid-catalyzed esterification, typically by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.

The ethyl ester at the C-3 position is significant for several reasons. From a synthetic perspective, it serves as a versatile handle for further derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, allowing for the creation of a library of analogues. nih.govnih.gov From a pharmacological standpoint, the ester group significantly influences the molecule's physicochemical properties, such as lipophilicity and cell permeability. The conversion of a more polar carboxylic acid to its ester derivative is a common strategy in medicinal chemistry to improve bioavailability. nih.gov The hydrolysis of the ester back to the carboxylic acid can alter the molecule's pKa, potentially enhancing its selectivity for specific biological targets, such as acidic tumor microenvironments. nih.gov

Incorporation of Diverse Substituents via Directed Synthesis

The functionalization of the quinoline scaffold at specific positions is a critical aspect of medicinal chemistry, as the placement of substituents significantly influences the molecule's biological activity. Directed synthesis methodologies that offer high regioselectivity are therefore indispensable for creating diverse structural analogues of compounds like this compound.

One versatile and regiocontrolled approach allows for the synthesis of 2,4,6-trisubstituted quinolines. acs.org This method utilizes the Michael addition of a dianion of N-Boc-anilines to an α-tolylsulfonyl-α,β-unsaturated ketone. The process, which involves four steps starting from readily available materials, demonstrates excellent control over substituent placement, allowing for the introduction of various groups at the C2, C4, and C6 positions, which is directly relevant to the structure of this compound. The tolyl sulfone group acts as a crucial directing group that is later eliminated to form the quinoline ring. acs.org This strategy is compatible with anilines bearing both electron-donating and electron-withdrawing groups at what becomes the C6 position of the quinoline. acs.org

Table 1: Examples of 2,4,6-Trisubstituted Quinolines Synthesized via Dianion Addition
C2-SubstituentC4-SubstituentC6-SubstituentOverall Yield (%)
MethylPhenylH45
Methyl4-ChlorophenylH48
Methyl4-MethoxyphenylH50
PhenylPhenylH42
MethylPhenylMethyl40
MethylPhenylTrifluoromethyl31
MethylPhenylMethoxy (B1213986)23

Data sourced from a study on the dianion addition of N-Boc-anilines. acs.org

Another powerful technique for introducing substituents at a specific position is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method facilitates the 6-endo-dig cyclization to form the quinoline ring while simultaneously installing a functional group at the C3 position. A variety of electrophiles can be used, leading to the incorporation of halogens, selenium, or sulfur. This approach is valuable for creating 3-functionalized quinolines under mild reaction conditions and is compatible with a range of other functional groups on the aniline ring. nih.gov

Table 2: C3-Functionalization of Quinolines via Electrophilic Cyclization
ElectrophileC3-SubstituentYield (%)
IClIodo89
I₂Iodo81
Br₂Bromo87
PhSeBrPhenylselenyl98
p-O₂NC₆H₄SClArylsulfenyl61

Data represents yields for the cyclization of N-(2-heptynyl)aniline. nih.gov

Furthermore, transition-metal catalysis offers highly efficient and regioselective pathways. For instance, a rhodium-catalyzed ortho-C–H bond activation and cyclization between aniline derivatives and alkynyl esters provides a direct route to substituted quinoline carboxylates. mdpi.com This method utilizes formic acid as a C1 synthon and proceeds under mild conditions, demonstrating the power of C-H activation in building complex quinoline structures. mdpi.com

Sustainable Chemical Synthesis Methodologies for Quinoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. nih.gov This involves a shift away from hazardous reagents, harsh conditions, and stoichiometric waste byproducts that characterized many classical methods. nih.govacs.org Modern sustainable approaches prioritize the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netijpsjournal.com

A significant focus of green quinoline synthesis is the development and application of advanced catalytic systems. Nanocatalysts, for example, offer high efficiency and recyclability, bridging the gap between homogeneous and heterogeneous catalysis. acs.orgnih.gov Other successful green catalysts include solid acids like Nafion NR50, which can be used under microwave irradiation to promote classic transformations like the Friedländer synthesis in environmentally benign solvents such as ethanol. mdpi.com The use of simple, inexpensive, and non-toxic catalysts like calcium triflate (Ca(OTf)₂) under solvent-free conditions further exemplifies the move towards sustainability. rsc.org

Table 3: Overview of Green Catalysts in Quinoline Synthesis
CatalystSynthetic MethodConditionsKey Advantages
Fe₃O₄ NanoparticlesPyrimido[4,5-b]quinolones SynthesisWater, RefluxHigh yield (88-96%), catalyst reusable 5 times. nih.gov
ZnO/CNTFriedländer CondensationSolvent-freeModerate to good yields (24-99%), utilizes carbon nanotube support. acs.orgnih.gov
Nafion NR50Friedländer SynthesisEthanol, MicrowaveEnvironmentally friendly, solid acid catalyst. mdpi.com
Ca(OTf)₂Friedländer AnnulationSolvent-freeSustainable catalyst, atom and step economy. rsc.org
Formic AcidGeneral Quinoline SynthesisVariesEnvironmentally friendly catalyst and reagent. ijpsjournal.com
Titanium DioxideAerobic DehydrogenationVisible Light, O₂Nontoxic, inexpensive catalyst, uses oxygen as green oxidant. organic-chemistry.org

The replacement of volatile organic solvents with greener alternatives is another cornerstone of sustainable quinoline synthesis. Water and ethanol are frequently employed as reaction media, reducing the toxicity and disposal issues associated with traditional solvents. researchgate.netnih.gov In many cases, reactions can be performed under solvent-free conditions, which represents an ideal green chemistry scenario. acs.orgrsc.org

Energy efficiency is addressed through methods like microwave-assisted and ultrasound-promoted synthesis. nih.govpreprints.org These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov Additionally, the design of one-pot and multi-component reactions is central to sustainable synthesis, as these strategies improve atom economy by combining multiple synthetic steps into a single operation, thereby minimizing purification processes and reducing chemical waste. researchgate.netnih.govnih.gov The use of air or molecular oxygen as the terminal oxidant in place of stoichiometric chemical oxidants further enhances the green credentials of these modern synthetic routes. organic-chemistry.org

Molecular Design Principles and Structure Activity Relationship Sar Studies of Ethyl 6 Aminoquinoline 3 Carboxylate Derivatives

Rational Design Frameworks for Quinoline-Based Bioactive Compounds

The rational design of quinoline-based bioactive compounds is a strategic approach that leverages an understanding of the target biology and the chemical properties of the quinoline (B57606) scaffold to create molecules with desired therapeutic effects. nih.gov This process often begins with a lead compound, such as Ethyl 6-aminoquinoline-3-carboxylate, which may exhibit a certain level of biological activity. Medicinal chemists then employ various strategies to enhance this activity, improve selectivity, and optimize pharmacokinetic properties.

One common framework is the bioisosteric replacement strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of this compound derivatives, for instance, the phenyl ring at a particular position could be replaced by a bioisosteric pyrazole (B372694) ring. This modification is intended to explore new interactions with the biological target that may enhance the compound's activity. For example, in the design of novel HIV-1 integrase inhibitors, a pyrazole moiety was introduced as a bioisostere for a phenyl ring at the C-6 position of the quinoline core, aiming to facilitate π-stacking interactions with the target enzyme. nih.gov

Another key design principle is the introduction of specific functional groups to modulate the electronic and steric properties of the molecule. The inherent basicity of the quinoline ring, due to the nitrogen atom, allows for the formation of salts, which can influence solubility and bioavailability. nih.gov The amino group at the C-6 position and the ethyl carboxylate group at the C-3 position of the parent molecule offer reactive handles for a variety of chemical modifications. These positions can be strategically derivatized to explore interactions with specific pockets of a target protein.

Structural hybridization is a further design framework where the quinoline scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach has been successfully used to develop compounds with enhanced potency. For instance, linking the quinoline core to other heterocyclic systems has been a fruitful strategy in the development of new anticancer and antimicrobial agents. nih.gov

Systematic Exploration of Substituent Effects on the Quinoline Core

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A systematic exploration of these substituent effects is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective compounds.

The 6-amino group and the 3-carboxylate ester of the parent compound are key features. The amino group can act as a hydrogen bond donor and its basicity can be modulated by derivatization. The carboxylate group, on the other hand, is an important hydrogen bond acceptor and can be modified to alter the molecule's polarity and interaction with target enzymes. researchgate.net

A study by Cecchetti et al. (1999) on a series of 6-aminoquinolones provides valuable insights into the effect of substitution at the C-8 position on antibacterial activity. nih.gov Their research indicated that while the introduction of an ethyl group at the C-8 position led to a loss of antibacterial activity, a methoxy (B1213986) group at the same position resulted in compounds with good activity, particularly against Gram-positive bacteria. This highlights the delicate balance of steric and electronic factors at this position.

The following interactive data table summarizes the in vitro antibacterial activity of some 8-substituted 6-aminoquinolone derivatives against Staphylococcus aureus and Escherichia coli.

CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1H>128>128
2CH₃432
3C₂H₅>128>128
4OCH₃232
Data sourced from Cecchetti et al., Bioorganic & Medicinal Chemistry, 1999. nih.gov

These findings suggest that for antibacterial activity in this series, a smaller, electron-donating group at the C-8 position is preferred over a bulkier alkyl group. The authors proposed that the length and electronic properties of the C-8 substituent are critical determinants of activity. nih.gov

Correlations between Molecular Architecture and Pharmacological Profiles

For instance, in the realm of anticancer research , studies on substituted quinolines have shown that the presence of specific groups at various positions can confer potent cytotoxic activity against cancer cell lines. nih.gov The introduction of bulky and lipophilic groups can enhance the ability of the molecule to penetrate cell membranes and interact with intracellular targets. Research on quinoline-3-carboxylate derivatives has identified compounds with significant antiproliferative activity against cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). nih.gov The substitution pattern on the quinoline core was found to be crucial for this activity.

The following table illustrates the anticancer activity of some substituted quinoline derivatives against the T47D breast cancer cell line.

CompoundSubstituent at C-8Substituent at C-5IC₅₀ (nM)
A-NH-(CH₂)₃-Phthalimide-O-(3-CF₃-Ph)120 ± 20
B-NH-CH₂-(2-furanyl)-O-(3-CF₃-Ph)16 ± 3
C-NH-CH₂-(2-thienyl)-O-(3-CF₃-Ph)1100 ± 200
Data for analogous 8-amino-5-(aryloxy)-6-methoxy-4-methylquinolines, adapted from a study on substituted quinolines. nih.gov

This data indicates that even subtle changes in the substituent at the C-8 amino group can dramatically impact anticancer potency. A furan-containing substituent (Compound B) was found to be significantly more potent than a phthalimide (B116566) (Compound A) or thiophene-containing substituent (Compound C) in this particular series. nih.gov

In the context of antimicrobial activity , as discussed previously, the nature of the substituent at the C-8 position of 6-aminoquinolones is a key determinant of their antibacterial spectrum and potency. nih.gov The ethyl ester at the C-3 position is also a common feature in many quinolone antibiotics, where it is believed to contribute to the interaction with bacterial DNA gyrase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process and reducing the need for extensive experimental screening. nih.gov

A QSAR study on this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition or MIC values for antimicrobial activity) would be determined.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For example, a hypothetical QSAR model for the antibacterial activity of 6-aminoquinolone derivatives might take the form of the following equation:

log(1/MIC) = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where MIC is the minimum inhibitory concentration, and the descriptors could represent properties like the size and electronics of the substituent at the C-8 position.

While a specific QSAR model for this compound derivatives is not publicly available, the principles of QSAR have been successfully applied to other quinoline and quinazoline (B50416) derivatives to identify key structural features for activity and to design more potent compounds. nih.gov Such models, once developed and validated, would be invaluable tools for the rational design and optimization of novel bioactive compounds based on the this compound scaffold.

Absence of Specific Research Data for this compound

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of published research specifically detailing the biological and pharmacological investigations of This compound . While extensive research exists for the broader classes of quinoline, 6-aminoquinoline (B144246), and quinoline-3-carboxylate derivatives, data focusing explicitly on the biological activities of this compound is not available in the public domain.

Therefore, it is not possible to construct an article that is both scientifically robust and strictly adheres to the provided outline for this specific compound. The creation of content for the requested sections on antimicrobial efficacy and anticancer research would require detailed experimental data, such as minimum inhibitory concentrations (MICs) for various microbes and IC50 values for cancer cell lines, which are not documented for this compound.

To maintain scientific accuracy and adhere to the strict content constraints of the request, which prohibits the introduction of information outside the explicit scope of the specified compound, the requested article cannot be generated. Information on related compounds, while available, would not be representative of this compound itself and would thus fall outside the designated focus.

Computational Chemistry and in Silico Approaches in the Study of Ethyl 6 Aminoquinoline 3 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein receptor.

Prediction of Binding Modes and Affinities

In the absence of direct molecular docking studies on ethyl 6-aminoquinoline-3-carboxylate, we can look at studies on analogous quinoline (B57606) derivatives to understand how this class of compounds interacts with biological targets. For instance, molecular docking studies on 2,4-disubstituted quinoline derivatives as potential anti-tubercular agents targeting the Mycobacterium tuberculosis receptor LipB have shown a range of binding affinities. dergipark.org.tr These studies help in understanding how the quinoline scaffold orients itself within a protein's active site.

Similarly, a study on thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov Another investigation into novel quinoline derivatives as antibacterial agents reported binding affinities against various bacterial proteins, such as -7.562 kcal/mol against Staphylococcus aureus and -8.562 kcal/mol against E. coli gyrase B. uobaghdad.edu.iq These values indicate the potential for strong interactions between the quinoline core and protein targets.

Table 1: Illustrative Binding Affinities of Quinoline Derivatives with Various Receptors
Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Reference
2,4-disubstituted quinolinesMycobacterium tuberculosis LipB-3.2 to -18.5 dergipark.org.tr
Thiopyrano[2,3-b]quinolinesCB1a-5.3 to -6.1 nih.gov
Novel Quinoline DerivativesStaphylococcus aureus-7.562 uobaghdad.edu.iq
Novel Quinoline DerivativesE. coli Gyrase B-8.562 uobaghdad.edu.iq

This table presents data for quinoline derivatives as examples, as specific data for this compound is not available.

Identification of Critical Amino Acid Residues in Receptor Binding Sites

A crucial aspect of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-receptor complex.

For example, in the docking study of thiopyrano[2,3-b]quinoline derivatives with the CB1a protein, several interacting amino acid residues were identified, including ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, and GLU-9. nih.gov The interaction of one of the derivatives with amino acid residues PHE A-15, TRP A-12, LYS A-16, and LYS A-26, along with a hydrogen bonding interaction with GLU-32, highlights the specific forces at play. nih.gov Understanding these interactions is fundamental for the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations for Electronic and Reactive Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic and reactive characteristics.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

While specific FMO data for this compound is not published, studies on other quinoline derivatives provide valuable insights. For instance, a DFT study on pristine quinoline calculated a HOMO-LUMO gap of -4.83 eV. scirp.org Another study on 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline reported HOMO-LUMO gaps of 4.27 eV and 4.08 eV, respectively, indicating significant stability. arabjchem.org A separate investigation on different quinoline derivatives found HOMO-LUMO energy gaps ranging from 0.130 eV to 0.1609 eV. researchgate.net These variations underscore the influence of substituents on the electronic properties of the quinoline ring.

Table 2: Illustrative HOMO-LUMO Energy Gaps of Quinoline Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Quinoline-6.646-1.8164.83 scirp.orgscirp.org
8-hydroxy-2-methyl quinoline--4.27 arabjchem.orguantwerpen.be
5,7-dichloro-8-hydroxy-2-methyl quinoline--4.08 arabjchem.orguantwerpen.be
Quinoline Derivative E--0.130 researchgate.net
Quinoline Derivative C--0.1609 researchgate.net

This table presents data for quinoline derivatives as examples, as specific data for this compound is not available.

Prediction of Reactive Sites via Average Local Ionization Energies (ALIE) and Fukui Functions

To predict the most probable sites for chemical reactions, computational methods like Average Local Ionization Energies (ALIE) and Fukui functions are employed. The ALIE on the electrostatic potential surface of a molecule indicates the regions where electrons are least tightly bound and thus most susceptible to electrophilic attack. uantwerpen.be

Fukui functions are used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. arabjchem.orgresearchgate.net The Fukui function f(r) helps in identifying nucleophilic and electrophilic attack sites. For an electrophilic attack, the relevant function is f-(r), while for a nucleophilic attack, it is f+(r). Studies on quinoline and its derivatives have shown that the nitrogen-containing ring is a primary site for interactions, with the exact reactive positions being influenced by the substituents on the quinoline core. arabjchem.orgresearchgate.net For instance, in pristine quinoline, the Fukui function indicates three sites with increased electron density upon charge addition, highlighting them as potential sites for electrophilic attack. researchgate.net

Assessment of Autoxidation Sensitivity through Bond Dissociation Energies

The sensitivity of a molecule to autoxidation can be assessed by calculating the Bond Dissociation Energy (BDE) for its most labile bonds, typically C-H or N-H bonds. wikipedia.org BDE is the enthalpy change associated with the homolytic cleavage of a bond. wikipedia.org A lower BDE indicates a weaker bond that is more susceptible to breaking and initiating oxidation reactions.

DFT calculations are a common method for predicting BDEs. nih.gov While specific BDE calculations for this compound are not available, studies on related aromatic compounds provide a methodological basis. For example, the BDE for the C-H bond in ethane (B1197151) is approximately 101.1 kcal/mol. wikipedia.org For the O-H bond in phenol, experimental values range from 85.8 to 91.0 kcal/mol. wikipedia.org Theoretical calculations of BDEs for various aromatic X-H bonds (where X = C, N, O, S) have been performed using different DFT functionals to find the most accurate methods. nih.gov Such an approach could be applied to this compound to identify the bonds most susceptible to homolytic cleavage and thus predict its autoxidation sensitivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its various forms. The process involves setting up a simulation box containing the molecule, typically solvated in a periodic water box, and applying a force field (like CHARMM36 or GAFF) to describe the interactions between atoms. mdpi.comnih.gov The system's trajectory is then calculated by integrating Newton's laws of motion, yielding a detailed view of the molecule's behavior over a specific period, often nanoseconds. mdpi.comnih.gov

Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and hydrogen bond analysis. The RMSD measures the average deviation of atomic positions in the molecule over time compared to a reference structure, indicating the stability of the simulation. nih.gov A stable system is characterized by the RMSD value reaching a plateau. mdpi.com The Radius of Gyration provides information about the compactness of the molecule's structure. nih.gov

For this compound, these simulations can reveal the preferred orientation of the ethyl carboxylate group relative to the quinoline ring and assess the stability of these conformations. This information is crucial for understanding how the molecule might interact with biological targets or self-assemble.

Table 1: Representative Molecular Dynamics Simulation Stability Data for a Solvated System This table presents hypothetical yet representative data from a 100 ns MD simulation to illustrate typical stability metrics.

Metric Average Value Standard Deviation Interpretation
Protein RMSD (nm) 0.45 0.05 Indicates high structural stability with minimal conformational changes after initial equilibration.
Ligand RMSD (nm) 0.15 0.03 Suggests the ligand (this compound) remains in a stable binding pose or conformation.
Radius of Gyration (Rg) (nm) 2.1 0.1 Shows a consistent and stable compactness of the system throughout the simulation.

| Hydrogen Bonds | 2-3 | 1 | Indicates a stable pattern of hydrogen bonding, crucial for interaction persistence. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is a critical step in the early stages of drug discovery and development, utilizing computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov This predictive analysis helps to identify potential liabilities of a drug candidate before costly and time-consuming experimental studies are undertaken. nih.govresearchgate.net For this compound, various software and web servers like SwissADME, admetSAR, and QikProp can be used to generate a comprehensive ADMET profile. healthinformaticsjournal.comresearchgate.netbenthamdirect.com

These tools predict a wide range of properties. Absorption is assessed by predicting parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. Distribution is often evaluated through predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Excretion pathways can be inferred from properties like aqueous solubility. Toxicity predictions are vital and include assessments for mutagenicity (AMES test), carcinogenicity, and potential for cardiotoxicity (hERG inhibition). healthinformaticsjournal.comnih.gov Studies on similar quinoline derivatives have shown that these compounds can be promising and safe, often being non-mutagenic and non-carcinogenic. healthinformaticsjournal.com

Table 2: Predicted In Silico ADMET Profile for this compound This table contains representative data generated from common ADMET prediction tools, illustrating a typical profile for a quinoline-based compound.

Parameter Category Predicted Value/Result Significance
Human Intestinal Absorption Absorption High Likely well-absorbed from the gut.
Caco-2 Permeability Absorption High Suggests good potential for passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) Permeation Distribution Low Unlikely to cross into the central nervous system, potentially reducing CNS side effects.
CYP2D6 Inhibition Metabolism Inhibitor Potential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 Inhibition Metabolism Non-inhibitor Lower risk of interactions with a major metabolic pathway.
Aqueous Solubility Excretion Moderate Acceptable solubility for formulation and clearance.
AMES Toxicity Toxicity Non-mutagenic Low probability of causing genetic mutations. healthinformaticsjournal.com
Carcinogenicity Toxicity Non-carcinogen Predicted to have a low potential for causing cancer. healthinformaticsjournal.com

| hERG I Inhibition | Toxicity | Non-inhibitor | Low risk of causing drug-induced cardiac arrhythmias. |

Computational Modeling of Foldamer Architectures and Macrocyclization

This compound is an attractive building block for the construction of foldamers—oligomers that adopt well-defined, folded secondary structures. The rigid and planar nature of the quinoline core can direct the folding process. Computational modeling is essential for designing these complex architectures. Research on the isomeric 6-aminoquinoline-2-carboxylic acid has shown that these units can form rigid, rod-like linear oligomers. uni-muenchen.de These structures can be used as scaffolds for creating larger, functional molecules. uni-muenchen.de

Computational studies begin with determining the geometry of the monomer and its preferred dihedral angles. This information is then used to model short oligomers (dimers, trimers) to understand the fundamental folding or assembly preferences. By connecting these monomer units, it is possible to design linear foldamers with specific lengths and shapes. uni-muenchen.de

Furthermore, computational modeling is instrumental in designing macrocycles. By introducing "kinking" units or flexible linkers into a linear foldamer sequence, it is possible to computationally screen for sequences that favor intramolecular cyclization over intermolecular aggregation. uni-muenchen.de Energy minimization and molecular dynamics simulations can be used to assess the stability of the resulting macrocyclic structures and to predict their final three-dimensional shape. These computational approaches guide the synthetic chemist toward viable macrocyclic targets, including complex structures like foldamer-peptide hybrids. uni-muenchen.de

Table 3: Hypothetical Geometric Parameters for a Foldamer based on this compound This table illustrates the type of data generated from computational modeling of a hypothetical linear trimer.

Parameter Description Calculated Value
Monomer Length The end-to-end distance of a single unit. ~6.5 Å
Rise per Residue The projected length of one monomer unit along the helical axis. ~5.8 Å
Helical Pitch (per turn) The length of one full turn of the foldamer helix. ~35 Å (for a hypothetical 6-unit turn)

| Torsion Angle (C-Cα-N-C) | The key dihedral angle governing the backbone conformation. | 175° (favoring a near-linear arrangement) |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be mapped.

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum of Ethyl 6-aminoquinoline-3-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the protons of the ethyl ester group, and the amino group protons. The quinoline ring itself presents a unique set of coupled aromatic protons. researchgate.net The chemical shifts are influenced by the electronic effects of the amino and carboxylate substituents. The amino group at the 6-position is an electron-donating group, which typically causes an upfield shift (to lower ppm values) for the ortho and para protons relative to its position. ucl.ac.uk Conversely, the electron-withdrawing nature of the ethyl carboxylate group at the 3-position will deshield adjacent protons, shifting them downfield. ucl.ac.uk

The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity. The amino (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be concentration-dependent. uncw.edu

Predicted ¹H NMR Data for this compound Data predicted based on established chemical shift values for substituted quinolines and functional groups. researchgate.netucl.ac.ukuncw.edu

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Quinoline) ~8.5 - 8.8 Singlet -
H-4 (Quinoline) ~8.9 - 9.2 Singlet -
H-5 (Quinoline) ~7.8 - 8.1 Doublet ~9.0
H-7 (Quinoline) ~7.2 - 7.5 Doublet of doublets ~9.0, ~2.5
H-8 (Quinoline) ~7.0 - 7.3 Doublet ~2.5
-NH₂ ~4.0 - 5.5 Broad Singlet -
-OCH₂CH₃ (Methylene) ~4.3 - 4.5 Quartet ~7.1

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum will be characterized by signals for the ten carbons of the quinoline ring and the three carbons of the ethyl carboxylate group. The chemical shifts of the quinoline carbons are influenced by the substituents. Carbons bearing the amino group (C-6) will be shielded, while those near the carboxylate group (C-3, C-4) will be deshielded. oregonstate.edulibretexts.org The carbonyl carbon of the ester group is expected to appear at a significantly downfield position, typically in the 165-175 ppm range. oregonstate.edulibretexts.org

Predicted ¹³C NMR Data for this compound Data predicted based on established chemical shift values for substituted quinolines and functional groups. oregonstate.edulibretexts.orgorganicchemistrydata.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~165 - 170
C-2 (Quinoline) ~148 - 152
C-3 (Quinoline) ~120 - 125
C-4 (Quinoline) ~145 - 149
C-4a (Quinoline) ~128 - 132
C-5 (Quinoline) ~125 - 129
C-6 (Quinoline) ~140 - 145
C-7 (Quinoline) ~105 - 110
C-8 (Quinoline) ~122 - 126
C-8a (Quinoline) ~135 - 140
-OCH₂CH₃ (Methylene) ~60 - 65

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be dominated by characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. vscht.cz The most intense peak is anticipated to be the C=O stretch of the ester group, typically found around 1720-1740 cm⁻¹. spectroscopyonline.com The spectrum will also feature C-O stretching bands for the ester, as well as C=C and C=N stretching vibrations from the quinoline ring in the 1400-1650 cm⁻¹ region. vscht.czmdpi.com

Predicted FT-IR Absorption Bands for this compound Data predicted based on characteristic group frequencies. vscht.czlibretexts.orglibretexts.org

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) ~3450 - 3300 Medium
Aromatic C-H Stretch ~3100 - 3000 Medium-Weak
Aliphatic C-H Stretch ~2980 - 2850 Medium
C=O Stretch (Ester) ~1730 - 1715 Strong
Aromatic C=C and C=N Stretch ~1620 - 1450 Medium-Strong
N-H Bend ~1630 - 1590 Medium
C-O Stretch (Ester) ~1300 - 1200 Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR absorptions, non-polar, symmetric bonds often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the quinoline ring are expected to be prominent in the Raman spectrum. mdpi.com Aromatic C-H stretching and C=C stretching vibrations will also be active. The C=O stretch of the ester will be present but may be weaker than in the IR spectrum. The C≡N bond, if present as an impurity or in a related compound, would show a strong Raman signal around 2240 cm⁻¹, but is not expected in the target molecule. scialert.net

Predicted FT-Raman Shifts for this compound Data predicted based on characteristic group frequencies for similar molecules. mdpi.comscialert.net

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch ~3100 - 3000 Strong
Aliphatic C-H Stretch ~2980 - 2850 Medium
C=O Stretch (Ester) ~1730 - 1715 Medium-Weak
Quinoline Ring Breathing Modes ~1600, ~1400 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the expected exact mass is approximately 216.09 g/mol . cymitquimica.com The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 216.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses associated with the ester and quinoline functionalities. A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), leading to an [M - 45]⁺ ion, or the loss of ethylene (B1197577) via a McLafferty rearrangement. libretexts.org The quinoline ring can undergo fragmentation by losing a molecule of HCN, a characteristic feature for this heterocyclic system. chempap.org

Predicted Mass Spectrometry Fragmentation for this compound Data predicted based on common fragmentation patterns of esters and quinolines. libretexts.orgchempap.org

m/z Value Predicted Fragment Description
216 [C₁₂H₁₂N₂O₂]⁺ Molecular Ion (M⁺)
188 [M - CO]⁺ or [M - C₂H₄]⁺ Loss of carbon monoxide or ethylene
171 [M - •OC₂H₅]⁺ Loss of ethoxy radical
144 [M - COOC₂H₅ + H]⁺ Loss of the ethyl carboxylate group

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS would be instrumental in its identification and quantification within complex mixtures. The process would involve optimizing chromatographic conditions, such as the mobile phase composition and gradient, as well as the column type, to achieve adequate retention and separation from other components. The mass spectrometer would then provide data on the molecular weight of the compound and its fragmentation patterns, confirming its identity.

Despite the theoretical applicability, specific LC-MS analytical methods, including details on retention times, mobile phases, and mass spectral data for this compound, are not documented in the available scientific literature. Research in this area would be necessary to establish a validated LC-MS method for its analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C12H12N2O2), HRMS would confirm its elemental composition by matching the experimentally measured mass to the theoretical exact mass with a high degree of accuracy (typically within a few parts per million).

However, specific HRMS data, including measured exact mass and mass error calculations for this compound, have not been reported in the accessible scientific domain. Such data would be a critical component of its formal characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The quinoline ring system and the attached amino and carboxylate groups in this compound are expected to exhibit characteristic absorption bands. These bands correspond to π→π* and n→π* electronic transitions within the aromatic and conjugated systems. The position (λmax) and intensity (molar absorptivity) of these bands can be influenced by the solvent polarity.

A detailed study of the UV-Vis spectrum of this compound in various solvents would be required to fully characterize its electronic properties. At present, specific UV-Vis spectral data, including absorption maxima and molar absorptivity values, are not available in published literature.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would allow for the determination of its crystal system, space group, and unit cell dimensions. The resulting structural solution would reveal the precise coordinates of each atom in the molecule.

Currently, there are no published reports on the single-crystal X-ray structure of this compound. The crystallographic data for this compound, therefore, remains to be determined.

Detailed Analysis of Intermolecular Interactions

The crystal structure obtained from X-ray diffraction would also allow for a detailed analysis of the intermolecular interactions that stabilize the crystal lattice. These interactions could include hydrogen bonding (e.g., involving the amino group), π-π stacking between the quinoline rings, and other van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

As no crystal structure is available, a detailed analysis of the intermolecular interactions for this compound cannot be performed at this time.

Biophysical Techniques for Binding Affinity and Interaction Studies

Biophysical techniques are employed to study the interaction of a molecule with biological targets, such as proteins or nucleic acids. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays could be used to determine the binding affinity (e.g., dissociation constant, Kd) and thermodynamics of the interaction of this compound with a specific biological partner.

There is currently no published research detailing the use of biophysical techniques to investigate the binding affinity or interaction studies of this compound with any biological target. This remains an open area for investigation to explore its potential biological activity.

Future Perspectives and Therapeutic Potentials

Development of Novel Drug Candidates Based on the Ethyl 6-aminoquinoline-3-carboxylate Scaffold

The this compound core structure provides a fertile ground for the design and synthesis of new therapeutic agents. Medicinal chemists can systematically modify various positions of the quinoline (B57606) ring and the ester group to fine-tune the compound's pharmacological properties. For instance, the amino group at the C-6 position can be readily derivatized to introduce a wide range of substituents, influencing the molecule's polarity, solubility, and interactions with biological targets. Similarly, the ethyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, each modification potentially leading to altered biological activity and target specificity.

The versatility of the quinoline scaffold has been demonstrated in the development of drugs for a variety of conditions, including cancer, infectious diseases, and inflammatory disorders. nih.govarabjchem.orgmdpi.com For example, numerous quinoline-based compounds have shown potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation. nih.govarabjchem.org The this compound scaffold can be seen as a next-generation building block to create more selective and potent drug candidates with improved safety profiles.

A key strategy in developing novel drug candidates is the creation of hybrid molecules, where the this compound scaffold is combined with other pharmacophores known to have therapeutic effects. mdpi.com This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving treatment outcomes.

Exploration of Uncharted Biological Targets and Disease Indications

While quinoline derivatives have a well-established history in targeting certain diseases, the full therapeutic potential of the this compound scaffold remains largely unexplored. A significant area of future research will involve screening libraries of its derivatives against a wide array of biological targets to identify novel activities and previously unknown disease indications.

Recent advances in high-throughput screening technologies and the availability of diverse biological assays will facilitate this exploration. Researchers can investigate the effects of these compounds on various enzyme families, receptor types, and cellular pathways implicated in a multitude of diseases. For instance, the scaffold could be evaluated for its potential to modulate targets involved in neurodegenerative diseases, metabolic disorders, or rare genetic conditions.

The structural features of this compound suggest its potential to interact with a range of biological macromolecules. The aromatic quinoline ring can participate in pi-stacking interactions, while the amino and carboxylate groups can form hydrogen bonds, both of which are crucial for binding to protein targets. This inherent potential for molecular recognition makes it a compelling candidate for broad-based biological screening.

Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

Interactive Table: Applications of AI/ML in Quinoline-Based Drug Discovery

ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening AI models can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. mdpi.comAccelerate the identification of promising derivatives of this compound for specific diseases.
De Novo Drug Design Generative AI models can design entirely new molecules with desired pharmacological properties, optimized for the this compound scaffold.Create novel drug candidates with improved potency, selectivity, and reduced off-target effects.
ADMET Prediction ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds.Prioritize the synthesis of derivatives with favorable drug-like properties, reducing late-stage failures.
Reaction Prediction AI can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel derivatives. cam.ac.ukStreamline the synthesis of new this compound analogs.

By leveraging these computational tools, researchers can significantly reduce the time and cost associated with traditional drug discovery methods. The ability to predict the biological activity and pharmacokinetic properties of virtual compounds allows for a more focused and efficient approach to synthesizing and testing new derivatives of this compound.

Translational Research and Preclinical Development Strategies for Quinoline-Based Therapeutics

The successful translation of a promising compound from the laboratory to a clinically approved therapeutic requires a well-defined preclinical development strategy. This process involves a series of rigorous studies to evaluate the safety and efficacy of the drug candidate before it can be tested in humans.

For quinoline-based therapeutics derived from the this compound scaffold, the preclinical development plan would typically include:

In-depth Pharmacokinetics and Pharmacodynamics (PK/PD) Studies: These studies are crucial to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, as well as its effect on the intended biological target.

Toxicology and Safety Pharmacology Studies: A comprehensive assessment of the compound's potential toxicity is required. This includes studies to determine the maximum tolerated dose and to identify any potential adverse effects on major organ systems.

Efficacy Studies in Relevant Animal Models: The therapeutic effect of the drug candidate must be demonstrated in animal models that accurately mimic the human disease.

Formulation Development: An appropriate formulation must be developed to ensure the drug can be delivered to the patient in a safe and effective manner.

Throughout the preclinical development process, close collaboration between medicinal chemists, biologists, pharmacologists, and toxicologists is essential. The insights gained from these studies are critical for making informed decisions about whether to advance a compound into clinical trials. The development of robust and predictive preclinical models will be key to increasing the success rate of translating promising quinoline-based compounds into new medicines. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 6-aminoquinoline-3-carboxylate, and what methodological considerations are critical for reproducibility?

The synthesis typically involves condensation and cyclization reactions. For example, a multi-step pathway may include:

  • Step 1 : Formation of the quinoline core via Friedländer or Gould-Jacobs cyclization, using ethyl acetoacetate derivatives and amino-substituted precursors under acidic or basic conditions .
  • Step 2 : Functionalization at the 6-position via nucleophilic substitution or palladium-catalyzed coupling to introduce the amino group. Triethylamine or other bases are often used to deprotonate intermediates and facilitate reaction efficiency . Key considerations include temperature control (e.g., reflux conditions at 110–130°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns, particularly for the amino and ester groups .
  • X-ray crystallography resolves the 3D structure. SHELX programs (e.g., SHELXL) refine data, with hydrogen atoms placed using riding models and displacement parameters adjusted iteratively. ORTEP-3 aids in visualizing thermal ellipsoids .
  • IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and N-H bends at ~1600 cm⁻¹) .

Q. What are the primary biological activities reported for this compound derivatives?

Studies on analogous quinoline-3-carboxylates highlight:

  • Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungal strains .
  • Anticancer potential : MTT assays showing IC₅₀ values in low µM ranges for breast and lung cancer cell lines, linked to topoisomerase II inhibition .
  • Antiparasitic effects : In vitro testing against Plasmodium falciparum (malaria) and Leishmania spp., with mechanisms involving heme polymerization disruption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Systematic optimization involves:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol reduces side reactions .
  • Temperature gradients : Microwave-assisted synthesis can reduce reaction times and improve regioselectivity .
  • Statistical Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal molar ratios and reaction durations .

Q. How should contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural refinement?

  • Iterative refinement : Use SHELXL to adjust occupancy factors and anisotropic displacement parameters. Discrepancies in bond lengths (e.g., C=O vs. C-N) may indicate disorder, requiring split-site modeling .
  • Validation tools : Check for R-factor convergence (target < 5%) and validate geometries with PLATON or CCDC Mercury. Discordant data may necessitate re-measurement of diffraction angles .

Q. What experimental strategies are effective for studying the interaction of this compound with biological targets like topoisomerase II?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the ATPase domain of topoisomerase II. Validate with mutagenesis studies (e.g., Ala-scanning of key residues) .
  • Competitive binding assays : Fluorescence polarization or SPR to measure displacement of ethidium bromide from DNA-enzyme complexes .
  • Cellular assays : Combine Western blotting (to assess DNA damage markers like γ-H2AX) with flow cytometry to correlate target engagement with apoptosis .

Data Contradiction and Resolution

Q. How to address discrepancies between computational predictions and experimental results in SAR studies?

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better reflect protonation states of the quinoline nitrogen .
  • Validate with orthogonal assays : If computational models suggest high affinity but in vitro assays show weak activity, confirm compound stability (e.g., HPLC purity checks) and cellular permeability (Caco-2 assays) .

Methodological Tables

Key Reagents and Conditions for Synthesis

StepReagents/ConditionsPurposeReference
1Ethyl acetoacetate, NH₄OAc, acetic acidQuinoline core formation
2Pd(PPh₃)₄, K₂CO₃, DMFSuzuki coupling for 6-amino substitution
3NaBH₄, MeOHReduction of nitro to amino group

Biological Assay Parameters

AssayTargetReadoutReference
MICS. aureusTurbidity at 600 nm
MTTMCF-7 cellsAbsorbance at 570 nm

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.